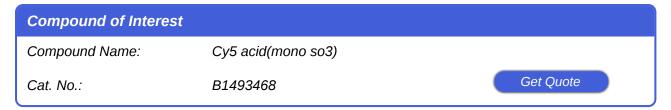


A Technical Guide to the Molar Extinction Coefficient of Cy5 Acid (mono SO3)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molar extinction coefficient of Cy5 acid (mono SO3), a widely used far-red fluorescent dye. Understanding this fundamental photophysical property is critical for accurate quantification and effective use in various bioanalytical and imaging applications.

Core Photophysical Properties of Cy5 and its Derivatives

Cyanine 5 (Cy5) is a fluorescent dye valued for its high fluorescence intensity, photostability, and emission in the far-red region of the spectrum, where autofluorescence from biological samples is minimal.[1][2] The monosulfonated acid form of Cy5 contains a single sulfonate group, which enhances its water solubility, making it suitable for labeling experiments in aqueous buffers without the need for organic co-solvents that could harm sensitive biological molecules.[3]

The quantitative photophysical characteristics of Cy5 acid and its common derivatives are summarized in the table below.



Property	Cy5 Acid (mono SO3) / Cy5 monoacid	Cy5 NHS Ester	Cy5 Carboxylic Acid (non- sulfonated)
Molar Extinction Coefficient	250,000 cm ⁻¹ M ⁻¹ [4]	250,000 cm ⁻¹ M ⁻¹ [2]	250,000 cm ⁻¹ M ⁻¹ [5][6]
Excitation Maximum (λmax)	~651 nm[4]	~648 nm[2]	~646 nm[5][6]
Emission Maximum (λem)	~670 nm[4]	~671 nm[2]	~662 nm[5][6]
Quantum Yield	0.27[4]	Not specified	0.2[5][6]
Solubility	DMSO[4]	Water, DMSO, DMF[2]	DMSO, DMF, DCM[6]

Experimental Protocol: Determining the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined experimentally using the Beer-Lambert law.[7]

Beer-Lambert Law: $A = \varepsilon Ic$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient (in M⁻¹cm⁻¹)
- I is the optical path length of the cuvette (typically 1 cm)
- c is the molar concentration of the substance (in M)

Materials:

· Cy5 acid (mono SO3) powder



- High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS),
 depending on the specific dye variant and experimental requirements)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (typically with a 1 cm path length)

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh a small amount of the Cy5 acid powder.
 - Dissolve the powder in a precise volume of the chosen solvent to create a stock solution of a known concentration. It is advisable to start with a concentration in the millimolar range (e.g., 1 mM).[8]
- Prepare Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution to create a set of standards with decreasing concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- Measure Absorbance:
 - Set the spectrophotometer to measure the absorbance at the known maximum absorption wavelength (λmax) of Cy5, which is approximately 650 nm.
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each of the diluted standards at λmax.
- Data Analysis:



- Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
- Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.
- The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). If a 1 cm cuvette is used, the slope is the molar extinction coefficient.

Experimental Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient using the Beer-Lambert law.

Applications in Research and Development

The precise knowledge of the molar extinction coefficient of Cy5 acid is fundamental for its application in various advanced scientific techniques:

- Protein and Nucleic Acid Labeling: Cy5 derivatives, particularly NHS esters, are widely used
 to fluorescently label proteins, antibodies, and nucleic acids.[2][3] Accurate concentration
 determination is the first step to controlling the degree of labeling.
- Fluorescence Microscopy: Labeled biomolecules allow for detailed imaging of cellular components and functions.[1] The far-red emission of Cy5 is particularly advantageous due to low cellular autofluorescence in this spectral region.[2]
- Flow Cytometry: Cy5 is a preferred dye for analyzing cell populations in flow cytometry because its emission spectrum aligns with a region of minimal cellular autofluorescence.[1]
- FRET Studies: Cy5 frequently serves as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) pairs, often with Cy3 as the donor, to study molecular interactions and conformational changes.[9]
- Genomic Analysis: In techniques like quantitative PCR (qPCR) and DNA sequencing, Cy5labeled probes and nucleotides are used for the real-time detection and quantification of nucleic acids.[9]



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